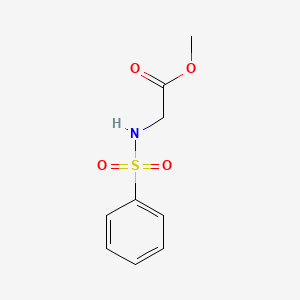

N-(Phenylsulfonyl)glycine Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(benzenesulfonamido)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-14-9(11)7-10-15(12,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKASBYGZWRFVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408797 | |

| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69398-48-7 | |

| Record name | N-(Phenylsulfonyl)glycine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Phenylsulfonyl)glycine methyl ester, with the CAS Number 69398-48-7, is a sulfonamide derivative of the amino acid glycine.[1][2] This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, incorporating a flexible glycine backbone, a reactive methyl ester, and an aromatic phenylsulfonyl group, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. While a specific melting point is not widely reported in the literature, its storage at room temperature suggests a relatively stable solid form.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 69398-48-7 | [1][2] |

| Molecular Formula | C₉H₁₁NO₄S | [1][2] |

| Molecular Weight | 229.25 g/mol | [1][2] |

| Synonyms | Methyl 2-(phenylsulfonamido)acetate | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone (predicted).[3] | |

| Storage | Store at room temperature. | [1] |

Structure:

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through the sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides from amines.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar sulfonamides.[4]

Part 1: Synthesis of Glycine Methyl Ester Hydrochloride (Starting Material)

A common precursor for this synthesis is glycine methyl ester hydrochloride. It can be prepared by the esterification of glycine. A convenient method involves the reaction of glycine with methanol in the presence of a catalyst like thionyl chloride or by using concentrated sulfuric acid.[3][5]

Materials:

-

Glycine

-

Methanol (anhydrous)

-

Thionyl chloride or Concentrated Sulfuric Acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (or concentrated sulfuric acid) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield glycine methyl ester hydrochloride as a white solid.

Part 2: Synthesis of this compound

Materials:

-

Glycine methyl ester hydrochloride

-

Benzenesulfonyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend glycine methyl ester hydrochloride in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Add the base (e.g., triethylamine, 2.2 equivalents) dropwise to the suspension.

-

In a separate flask, dissolve benzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent.

-

Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the sulfonyl group.

-

δ 7.5-7.7 ppm (m, 3H): Protons on the phenyl ring meta and para to the sulfonyl group.

-

δ 5.5-6.0 ppm (br s, 1H): NH proton of the sulfonamide.

-

δ 4.0-4.2 ppm (d, 2H): Methylene (-CH₂-) protons of the glycine moiety.

-

δ 3.7-3.8 ppm (s, 3H): Methyl (-CH₃) protons of the ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~170 ppm: Carbonyl carbon of the methyl ester.

-

δ ~140 ppm: Quaternary carbon of the phenyl ring attached to the sulfonyl group.

-

δ ~133 ppm: Para carbon of the phenyl ring.

-

δ ~129 ppm: Ortho carbons of the phenyl ring.

-

δ ~127 ppm: Meta carbons of the phenyl ring.

-

δ ~52 ppm: Methyl carbon of the ester group.

-

δ ~45 ppm: Methylene carbon of the glycine moiety.

IR (Infrared) Spectroscopy:

-

~3250-3300 cm⁻¹: N-H stretching vibration of the sulfonamide.

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

-

~1740-1750 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1340-1360 cm⁻¹ and ~1150-1170 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonyl group.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 230.0487

Chemical Reactivity and Potential Transformations

This compound possesses several reactive sites that can be targeted for further chemical modifications.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-(phenylsulfonyl)glycine.[6] This transformation is valuable for creating derivatives with a free carboxyl group, which can be important for biological activity or for further coupling reactions.

-

Reduction of the Ester: The ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[7]

-

Alkylation/Acylation of the Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base, allowing for subsequent alkylation or acylation at this position. This provides a route to N-substituted derivatives.

-

Amide Formation: The methyl ester can react with amines to form the corresponding amides. This reaction is often facilitated by heating or by using specific catalysts.

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for various research applications, particularly in drug discovery.

-

Scaffold for Bioactive Molecules: The N-(phenylsulfonyl)glycine framework is a common scaffold in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities. While specific studies on the methyl ester are limited, the corresponding carboxylic acid and other derivatives have shown potential as inhibitors of various enzymes.

-

Prodrug Development: The methyl ester can function as a prodrug of the more polar N-(phenylsulfonyl)glycine. Esterification of a carboxylic acid drug can improve its lipophilicity and membrane permeability, potentially enhancing its oral bioavailability and cellular uptake. However, a study on N-[4-(benzoylamino)phenylsulfonyl]glycine showed that while its methyl ester prodrug had good stability, it exhibited reduced in-vitro permeability and in-vivo uptake compared to the parent drug, suggesting the free carboxylate anion was important for its delivery in that specific case.[8]

-

Building Block for Combinatorial Chemistry: Due to its multiple reactive sites, this compound is an attractive building block for the generation of chemical libraries. By systematically modifying the phenyl ring, the sulfonamide nitrogen, and the ester functionality, a diverse range of compounds can be synthesized for high-throughput screening to identify new drug leads.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple modifiable functional groups make it an ideal starting material for the creation of diverse molecular architectures. While detailed experimental data on its basic properties are not extensively documented, its structural features and the known reactivity of its constituent functional groups provide a solid foundation for its application in the design and synthesis of novel compounds with potential therapeutic value. Further research into the specific biological activities of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

- Patel, M., et al. (2007). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 23(5), 443-453.

-

ResearchGate. De-esterification of amino acid esters. [Link]

- Gevorgyan, V., et al. (2001). A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group. The Journal of Organic Chemistry, 66(5), 1672-1675.

- Google Patents. CN106316870A - Synthesis method of L-glycine methyl ester salt product.

- Google Patents. A kind of preparation method of high-purity glycine ester hydrochloride.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 69398-48-7|this compound|BLD Pharm [bldpharm.com]

- 3. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A Direct Reduction of Aliphatic Aldehyde, Acyl Chloride, Ester, and Carboxylic Functions into a Methyl Group [organic-chemistry.org]

- 8. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of N-(Phenylsulfonyl)glycine Methyl Ester

Foreword: The Strategic Importance of N-(Phenylsulfonyl)glycine Derivatives

In the landscape of modern drug discovery and development, the strategic synthesis of versatile molecular scaffolds is paramount. N-(Phenylsulfonyl)glycine methyl ester and its derivatives represent a class of compounds with significant potential. The incorporation of the phenylsulfonyl moiety onto the glycine backbone imparts a unique combination of rigidity, lipophilicity, and hydrogen bonding capabilities, making it an attractive building block for constructing complex molecules with tailored pharmacological profiles.[1] These structures are frequently explored in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. Moving beyond a mere recitation of steps, we will delve into the underlying chemical principles, the rationale for specific procedural choices, and the self-validating nature of the described protocol. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible synthetic route to this valuable intermediate.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most reliably achieved through a two-stage process that ensures high yields and purity. The strategy hinges on two cornerstone reactions of organic chemistry: esterification and nucleophilic acyl substitution.

-

Stage 1: Carboxyl Group Protection via Esterification. The initial step involves the protection of the carboxylic acid functional group of glycine as a methyl ester. This is a critical prerequisite to prevent the acidic proton of the carboxyl group from interfering with the base-mediated sulfonylation in the subsequent step. The resulting glycine methyl ester is typically generated and handled as its hydrochloride salt, which is a stable, crystalline solid that is significantly easier to store and handle than the free-base ester, which is prone to self-condensation into diketopiperazine.[2]

-

Stage 2: N-Sulfonylation via the Schotten-Baumann Reaction. The core bond-forming event is the reaction between glycine methyl ester and benzenesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for acylating amines and alcohols.[3][4] The reaction is performed in the presence of a base, which serves two essential functions:

-

It neutralizes the hydrochloric acid that is generated as a byproduct, driving the reaction equilibrium toward the formation of the sulfonamide product.[5][6]

-

It deprotonates the ammonium salt of the glycine methyl ester hydrochloride, liberating the free amine nucleophile required for the reaction.

-

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-sulfonylation proceeds via a well-established nucleophilic acyl substitution mechanism.[3][6] The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine methyl ester attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride.[6]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.

-

Deprotonation: The base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final, neutral this compound product.

Quantitative Data Summary

For a typical laboratory-scale synthesis starting with 5.0 g of Glycine Methyl Ester Hydrochloride:

| Reagent | Formula | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |

| Glycine Methyl Ester HCl | C₃H₈ClNO₂ | 125.55 | 1.0 | 39.8 | 5.0 g |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.05 | 41.8 | 7.38 g (5.33 mL) |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.2 | 87.6 | 8.86 g (12.2 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~100 mL |

Note: One equivalent of TEA is for neutralizing the HCl salt, and a second equivalent is to scavenge the HCl produced during the reaction. A slight excess ensures the reaction goes to completion.

Detailed Step-by-Step Protocol

Part A: Synthesis of Glycine Methyl Ester Hydrochloride (Intermediate)

This intermediate is commercially available, but its synthesis from glycine is a foundational procedure. [7][8]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of methanol. Cool the flask in an ice-water bath.

-

Reagent Addition: While stirring, slowly add 7.0 mL (~11.5 g, 97 mmol) of thionyl chloride (SOCl₂) dropwise via a dropping funnel over 30 minutes. Causality: This exothermic reaction generates HCl in situ, which catalyzes the esterification. Slow addition is critical to control the temperature and the release of SO₂ and HCl gases.

-

Reactant Addition: Once the thionyl chloride addition is complete, remove the ice bath and add 10.0 g (133 mmol) of glycine to the solution.

-

Reaction: Heat the mixture to reflux (approx. 65-68°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the glycine spot disappears.

-

Isolation: After the reaction is complete, cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting white solid is glycine methyl ester hydrochloride. The yield is typically quantitative. [7]The product can be used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 5.0 g (39.8 mmol) of glycine methyl ester hydrochloride in 100 mL of dichloromethane (DCM).

-

Basification: Cool the suspension to 0°C using an ice-water bath. Slowly add 12.2 mL (87.6 mmol) of triethylamine (TEA). Stir the mixture for 15-20 minutes at 0°C. Expertise Insight: You should observe the suspension clarifying as the insoluble hydrochloride salt is converted to the DCM-soluble free amine.

-

Sulfonylation: In a separate beaker, dissolve 7.38 g (41.8 mmol) of benzenesulfonyl chloride in 20 mL of DCM. Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen atmosphere.

-

Monitoring: Check for the consumption of the starting material using TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

Part C: Work-up and Purification (Self-Validation)

The work-up procedure is designed to systematically remove all unreacted reagents and byproducts, providing the first validation of successful product formation.

-

Quenching: Transfer the reaction mixture to a separatory funnel.

-

Acidic Wash: Add 50 mL of 1 M HCl (aq). Shake and separate the layers. Discard the aqueous layer. Purpose: This step removes the excess triethylamine and the triethylammonium chloride salt formed during the reaction. [1]3. Neutral Wash: Wash the organic layer with 50 mL of water. Separate and discard the aqueous layer.

-

Basic Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Shake gently to avoid emulsion, venting frequently. Separate and discard the aqueous layer. Purpose: This removes any trace of unreacted benzenesulfonyl chloride (by hydrolysis) and any residual HCl. [1]5. Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product, typically as a white or off-white solid.

-

Purification:

-

Recrystallization: The crude product can be effectively purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. [1][9]Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

-

Column Chromatography: If recrystallization is insufficient, the product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes.

-

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final this compound.

Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments (phenyl, methylene, and methyl groups).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight of the compound (C₉H₁₁NO₄S, MW: 229.25 g/mol ). [10]* Melting Point: To assess the purity of the crystalline solid.

References

-

Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press. [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

Jennychem. (2025). This compound. [Link]

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

-

Wikipedia. (n.d.). Glycine methyl ester hydrochloride. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemscene.com [chemscene.com]

An In-Depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester (CAS 69398-48-7)

Abstract

N-(Phenylsulfonyl)glycine methyl ester, with the CAS number 69398-48-7, is a sulfonamide derivative of the amino acid glycine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif, combining a flexible glycine backbone with a rigid phenylsulfonyl group, makes it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Furthermore, this document delves into the known reactivity and stability of this molecule, alongside a discussion of the biological significance of the broader class of sulfonylglycine derivatives, providing critical insights for researchers, scientists, and drug development professionals.

Introduction

The intersection of amino acid chemistry and sulfonamide functionalities has yielded a rich landscape of molecules with profound implications in medicinal chemistry. This compound, also known by its IUPAC name methyl 2-(phenylsulfonamido)acetate, is a prime example of this synergy. The presence of the sulfonamide linkage imparts a unique set of physicochemical properties, including increased stability and the ability to participate in key hydrogen bonding interactions, which are often crucial for biological activity. This guide aims to be a definitive resource, consolidating the available technical information on this compound to facilitate its effective utilization in research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any experimental setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69398-48-7 | [1] |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.25 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | Methyl 2-(phenylsulfonamido)acetate | [1] |

| SMILES | COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature | [1] |

Synthesis and Purification

The synthesis of this compound is a well-established process that can be approached through a few reliable routes. The most common and direct method involves the sulfonylation of glycine methyl ester with benzenesulfonyl chloride.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the readily available glycine. The first step involves the esterification of glycine to produce glycine methyl ester hydrochloride, followed by the N-sulfonylation to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Glycine Methyl Ester Hydrochloride

This procedure is a standard method for the esterification of amino acids.[3]

-

Materials:

-

Glycine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (gas)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend glycine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble anhydrous hydrogen chloride gas through the mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude glycine methyl ester hydrochloride as a white solid. This product is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of sulfonamides from amino acid esters.[4]

-

Materials:

-

Glycine methyl ester hydrochloride

-

Benzenesulfonyl chloride

-

Sodium carbonate (Na₂CO₃) or another suitable base (e.g., triethylamine)

-

Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

-

Procedure:

-

Dissolve glycine methyl ester hydrochloride in water in a round-bottom flask.

-

Cool the solution in an ice bath and adjust the pH to approximately 8.0 by the portion-wise addition of sodium carbonate.

-

In a separate flask, dissolve benzenesulfonyl chloride in dichloromethane.

-

Add the solution of benzenesulfonyl chloride dropwise to the vigorously stirred aqueous solution of glycine methyl ester.

-

Allow the reaction to proceed at room temperature for several hours or overnight, monitoring the progress by TLC.

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification

The crude product can be purified by either recrystallization or column chromatography to obtain a product of high purity.

Protocol 1: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). Common solvent pairs for compounds of this type include ethanol/water or ethyl acetate/hexanes.[2]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

To the hot solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy.

-

Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature.

-

Further cooling in an ice bath will promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Protocol 2: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the elution of compounds with intermediate polarity. The optimal solvent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with the mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound and data from closely related compounds, the following spectral features are predicted.[5][6]

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-7.8 | m | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.6-7.5 | m | 3H | Aromatic protons meta and para to the sulfonyl group |

| ~5.5-5.0 | br s | 1H | N-H proton |

| ~3.9 | d | 2H | -CH₂- protons |

| ~3.7 | s | 3H | -OCH₃ protons |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (ester) |

| ~139 | Aromatic C-S |

| ~133 | Aromatic C-H (para) |

| ~129 | Aromatic C-H (meta) |

| ~127 | Aromatic C-H (ortho) |

| ~53 | -OCH₃ |

| ~45 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 229.25), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 229.

Predicted Fragmentation Pathway:

The fragmentation of this compound is likely to proceed through several characteristic pathways, including cleavage of the sulfonamide bond and fragmentation of the ester group.[7][8]

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.[9][10]

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3200 | N-H | Stretching |

| ~3000-2800 | C-H | Stretching (aliphatic and aromatic) |

| ~1750-1730 | C=O | Stretching (ester) |

| ~1600, ~1480 | C=C | Stretching (aromatic) |

| ~1350, ~1160 | S=O | Asymmetric and symmetric stretching (sulfonamide) |

| ~1200-1000 | C-O | Stretching (ester) |

Reactivity and Stability

The reactivity of this compound is primarily governed by the sulfonamide and methyl ester functionalities.

-

Hydrolytic Stability: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, N-(Phenylsulfonyl)glycine. Studies on similar ester prodrugs have shown that methyl esters can be rapidly hydrolyzed in biological tissues.[11] The rate of hydrolysis is pH-dependent, with increased rates at higher pH values.[11]

-

Sulfonamide Stability: The sulfonamide linkage is generally stable to a wide range of reaction conditions. However, it can be cleaved under strongly reducing conditions.

-

N-H Acidity: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a strong base. This allows for further functionalization at the nitrogen atom.

Applications in Research and Development

While specific biological activity data for this compound is not extensively reported, the broader class of sulfonylglycine and N-phenyl-N-(phenylsulfonyl)glycine derivatives has garnered significant attention in medicinal chemistry.

-

Scaffold for Drug Discovery: The N-(phenylsulfonyl)glycine core is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Derivatives have been investigated for their potential as:

-

Anticancer agents: By targeting enzymes such as EGFR tyrosine kinase.

-

Anti-inflammatory agents.

-

Neuroprotective agents.

-

-

Building Block in Organic Synthesis: this compound can serve as a key intermediate in the synthesis of more complex molecules, including peptides and heterocyclic compounds. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, providing a handle for further molecular elaboration. The sulfonamide group can act as a directing group or be incorporated as a key pharmacophoric element.

Conclusion

This compound (CAS 69398-48-7) is a well-characterized and synthetically accessible compound with significant potential as a building block in medicinal chemistry and organic synthesis. This technical guide has provided a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, and an analysis of its key spectral and reactive characteristics. The insights into the biological relevance of the sulfonylglycine scaffold underscore the importance of this compound as a starting point for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field, enabling them to fully leverage the potential of this versatile molecule.

References

- Vooturi, S., et al. (2003). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 19(4), 305-316.

- Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(11), 901-906.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Zia-ur-Rehman, M., et al. (2008). Methyl 2-(benzenesulfonamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2029.

-

The Royal Society of Chemistry. Table of Contents. [Link]

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Chemguide. MASS SPECTROMETRY - FRAGMENTATION PATTERNS. [Link]

- Fairlie, D. P., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Australian Journal of Chemistry, 64(9), 1145-1163.

- Ghosh, K., & Williams, W. (2021). to C-Peptide Synthesis, Arguably the Future for Sustainable Production†. ChemRxiv.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

- de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Pharmaceutical and Biomedical Analysis, 210, 114561.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

-

The Royal Society of Chemistry. Simple and efficient Fmoc removal in ionic liquid. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). [Link]

-

SpectraBase. N-(p-sulfanilylphenyl)glycine, methyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Jennychem. This compound. [Link]

-

Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

- Google Patents. Purification of organic compounds using surrogate stationary phases on reversed phase columns.

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. Methyl phenylacetate. [Link]

-

ResearchGate. FTIR spectrum of-glycine crystal. [Link]

-

ResearchGate. Kinetics of hydrolysis of the coordinated glycine methyl ester at.... [Link]

-

ResearchGate. N-(2-Nitrophenylsulfonyl)glycine methyl ester | Request PDF. [Link]

-

ResearchGate. FTIR spectra of PEG NHS ester, MLT and their conjugates prepared in pH.... [Link]

-

ResearchGate. FT-IR spectrum of γ-glycine. [Link]

- Fischer, G., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.

-

PubChem. Glycine, N-(phenylacetyl)-, methyl ester. [Link]

-

ResearchGate. Characterization and dissolution test of recrystallized mefenamic acid by fast cooling methods. [Link]

-

Wikipedia. Glycine methyl ester hydrochloride. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-(benzenesulfonamido)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(Phenylsulfonyl)glycine Methyl Ester molecular weight"

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester

Executive Summary

This compound (CAS No. 69398-48-7) is a specialized organic compound that serves as a crucial building block and intermediate in medicinal chemistry and synthetic organic chemistry.[1] Its molecular structure, which combines a phenylsulfonyl group with a glycine methyl ester backbone, makes it a valuable scaffold for the development of complex molecules, particularly in the context of drug discovery. The sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents, and its incorporation via this reagent allows for systematic structural modifications.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. It covers the molecule's fundamental physicochemical properties, a detailed and reproducible synthesis protocol, robust analytical characterization methods, and essential safety and handling procedures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and practical utility.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is foundational to its effective application. This compound is typically a solid at room temperature and should be stored in a dry, sealed environment.[2]

Core Data

The key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₄S | [2][3] |

| Molecular Weight | 229.25 g/mol | [2][3][4] |

| CAS Number | 69398-48-7 | [2][3][4][5] |

| Synonym | Methyl 2-(phenylsulfonamido)acetate | [3][4] |

| Standard Purity | ≥98% | [3] |

| Storage | Room temperature, sealed in dry conditions | [2][3] |

Chemical Structure

The structure of this compound is characterized by a central glycine methyl ester unit where the nitrogen atom is substituted with a phenylsulfonyl group.

Caption: Chemical structure of this compound.

Computational Data

In silico predictions provide insight into the molecule's behavior in biological systems.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 72.47 Ų | [3] |

| LogP (Octanol-Water Partition Coeff.) | 0.1379 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis Protocol

The synthesis of this compound is reliably achieved through the N-sulfonylation of glycine methyl ester. This procedure is a variation of the well-established Schotten-Baumann reaction, which is effective for forming amides and sulfonamides in the presence of a base.

Principle of Synthesis

The synthesis involves the nucleophilic substitution reaction between the primary amine of glycine methyl ester hydrochloride and the electrophilic sulfur atom of benzenesulfonyl chloride. A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid released from the starting material and the HCl generated during the reaction, thereby liberating the free amine for reaction and driving the equilibrium towards the product.

Experimental Workflow

Caption: Workflow for the synthesis and validation of the target compound.

Materials and Equipment

-

Reagents: Glycine methyl ester hydrochloride, Benzenesulfonyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous), Ethyl acetate, Hexane, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, Büchner funnel and flask, standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add glycine methyl ester hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirring suspension. The formation of triethylammonium chloride may cause the mixture to thicken.

-

Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted sulfonyl chloride and benzenesulfonic acid.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a pure solid.

Analytical Characterization

Post-synthesis validation is critical to confirm the identity and purity of the final product. The following methods are standard for the characterization of this compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (~7.5-7.9 ppm), a singlet for the ester methyl group (~3.7 ppm), a doublet for the alpha-protons of the glycine unit, and a broad signal for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), aromatic carbons (~127-138 ppm), the alpha-carbon (~45 ppm), and the methyl ester carbon (~52 ppm). |

| HRMS (ESI) | The calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₂NO₄S⁺) should match the observed mass to within 5 ppm, confirming the elemental composition.[6] |

| FT-IR | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching of the ester (~1740 cm⁻¹), and asymmetric/symmetric S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹). |

Applications in Research and Drug Development

This compound is not merely an academic curiosity; it is a functional tool for the advancement of pharmaceutical sciences.

-

Scaffold for Medicinal Chemistry: The compound is a versatile intermediate used in the synthesis of more complex molecules.[1] The sulfonamide linkage is a key structural motif in a wide range of clinically used drugs, including diuretics, antibiotics, and protease inhibitors. This reagent provides a direct entry point to this chemical space.

-

Combinatorial Chemistry: As a protected amino acid derivative, it is a building block for the creation of peptide mimics and combinatorial libraries.[7] These libraries are essential for high-throughput screening campaigns aimed at identifying new drug leads.

-

Structure-Activity Relationship (SAR) Studies: The phenyl ring can be readily substituted, and the ester can be hydrolyzed or converted to other functional groups. This allows for systematic modifications to probe the SAR of a target molecule, a fundamental practice in drug optimization.[8]

Safety and Handling

Proper laboratory practice is paramount when handling any chemical reagent. While a specific, comprehensive safety data sheet (SDS) for this exact compound should always be consulted from the supplier, general precautions based on its constituent functional groups and related chemicals should be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder or volatile solvents during synthesis.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]

-

Inhalation: Move the person to fresh air.[9]

-

Ingestion: Clean the mouth with water and seek medical attention if feeling unwell.

-

Conclusion

This compound is a high-value chemical intermediate with significant utility for professionals in drug discovery and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool. This guide has provided the essential technical details required for its synthesis, characterization, and safe application, grounding these protocols in established chemical principles to support innovative research endeavors.

References

- This compound. BLD Pharm.

- This compound. ChemScene.

- This compound. Parchem.

- This compound. Key Organics.

- SAFETY D

- SAFETY DATA SHEET - (S)-(+)-2-Phenylglycine methyl ester hydrochloride. Santa Cruz Biotechnology.

- Safety Data Sheet - D-(-)-a-Phenylglycine methyl ester hydrochloride. Biosynth.

- SAFETY DATA SHEET - Glycine methyl ester hydrochloride. Fisher Scientific.

- This compound Tag. Jennychem.

- HRMS Data for related compounds. The Royal Society of Chemistry.

- N-(2-Nitrophenylsulfonyl)glycine methyl ester.

- Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Benchchem.

Sources

- 1. jennysynth.com [jennysynth.com]

- 2. 69398-48-7|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. parchem.com [parchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-(Phenylsulfonyl)glycine Methyl Ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(Phenylsulfonyl)glycine methyl ester, a sulfonamide derivative of the amino acid glycine, represents a versatile and valuable building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural features, combining the flexibility of a glycine backbone with the electronic properties of a phenylsulfonyl group, make it an attractive scaffold for the development of novel therapeutic agents and a key intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, in-depth characterization data, and an exploration of its current and potential applications in drug discovery and beyond. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established scientific principles and experimental validation.

Physicochemical Properties and Structural Elucidation

This compound, also known by its systematic name methyl 2-(phenylsulfonamido)acetate, is a white to off-white solid at room temperature.[1] A thorough understanding of its fundamental properties is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 69398-48-7 | [2][3] |

| Molecular Formula | C₉H₁₁NO₄S | [2][3] |

| Molecular Weight | 229.25 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [2] |

| Storage | Store at room temperature | [2] |

| SMILES | COC(=O)CNS(=O)(=O)C1=CC=CC=C1 | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the N-sulfonylation of glycine methyl ester hydrochloride with benzenesulfonyl chloride. This procedure is a self-validating system, where the successful formation of the product can be monitored and confirmed through standard analytical techniques.

Rationale Behind Experimental Choices

The choice of glycine methyl ester hydrochloride as a starting material is strategic; the ester group protects the carboxylic acid functionality, preventing unwanted side reactions, while the hydrochloride salt form enhances its stability and ease of handling.[4] The use of a base, such as triethylamine or an aqueous sodium carbonate solution, is crucial to neutralize the hydrochloric acid released during the reaction, thereby driving the equilibrium towards product formation.[5] Dichloromethane is an effective solvent for this reaction, as it dissolves the reactants and is relatively inert under the reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycine methyl ester hydrochloride

-

Benzenesulfonyl chloride

-

Triethylamine or Sodium Carbonate

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a round-bottom flask containing a stirred suspension of glycine methyl ester hydrochloride (1.0 equivalent) in dichloromethane, add triethylamine (2.0-2.2 equivalents) or an aqueous solution of sodium carbonate to adjust the pH to approximately 8.0.[5][6] Cool the mixture in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.0-1.1 equivalents) in dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.[7]

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

Caption: Synthesis Workflow for this compound.

Structural Characterization and Analytical Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are crucial for structural confirmation.

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, the methylene protons of the glycine backbone, and the methyl protons of the ester group.

-

Aromatic Protons (C₆H₅SO₂): These protons will appear in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. The multiplicity will depend on the substitution pattern, but for an unsubstituted phenyl group, a complex multiplet is expected.

-

Methylene Protons (CH₂): The two protons on the carbon adjacent to the nitrogen and the carbonyl group will appear as a singlet or a doublet, likely in the range of δ 3.8-4.2 ppm.

-

Methyl Protons (OCH₃): The three equivalent protons of the methyl ester group will give a sharp singlet, typically around δ 3.7 ppm.[8]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of δ 168-175 ppm.[9]

-

Aromatic Carbons (C₆H₅SO₂): The carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm).[10] The carbon directly attached to the sulfur atom will be further downfield.

-

Methylene Carbon (CH₂): The methylene carbon of the glycine moiety is expected to have a chemical shift in the range of δ 40-50 ppm.

-

Methyl Carbon (OCH₃): The methyl carbon of the ester group will appear upfield, typically around δ 50-55 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorptions for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Amide N-H stretching vibration |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2850-3000 | Aliphatic C-H stretching of CH₂ and CH₃ groups |

| C=O Stretch (Ester) | 1735-1750 | Strong absorption due to the ester carbonyl group[3] |

| S=O Stretch (Sulfonamide) | 1330-1370 and 1140-1180 | Two distinct, strong bands for the asymmetric and symmetric stretching of the S=O bonds[12] |

| C-O Stretch (Ester) | 1000-1300 | C-O stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

Molecular Ion Peak (M⁺): For this compound (C₉H₁₁NO₄S), the expected molecular ion peak in the mass spectrum would be at an m/z ratio of 229.25.

-

Fragmentation Pattern: Key fragment ions would likely arise from the cleavage of the C-N bond, the loss of the methoxy group from the ester, and the fragmentation of the phenylsulfonyl moiety. For instance, a prominent peak at m/z 141 would correspond to the phenylsulfonyl cation ([C₆H₅SO₂]⁺).

Applications in Drug Discovery and Organic Synthesis

N-(Phenylsulfonyl)glycine and its derivatives are recognized as valuable scaffolds in medicinal chemistry, primarily due to the favorable physicochemical properties imparted by the phenylsulfonyl group.[7][13] This moiety can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Role as an Enzyme Inhibitor Scaffold

Derivatives of N-(phenylsulfonyl)glycine have shown significant potential as enzyme inhibitors.

-

Aldose Reductase Inhibitors: N-(Phenylsulfonyl)glycine derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in the complications of diabetes.[7][13] The phenylsulfonyl group can engage in specific interactions within the active site of the enzyme. The N-phenyl substitution on the glycine nitrogen has been shown to enhance the inhibitory activity against rat lens aldose reductase, suggesting that the additional phenyl group contributes to favorable binding interactions.[7][13]

-

Other Enzyme Targets: The versatile nature of the N-(phenylsulfonyl)glycine scaffold allows for its adaptation to target other enzymes. For example, N-phenylsulfonamide derivatives have been explored as inhibitors of carbonic anhydrases and cholinesterases.[14]

Utility as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Peptidomimetics: The glycine backbone provides a convenient starting point for the synthesis of peptidomimetics, where the phenylsulfonyl group can act as a bioisosteric replacement for a peptide bond or introduce specific conformational constraints.

-

Heterocyclic Synthesis: The functional groups present in this compound, namely the secondary amine, the ester, and the phenylsulfonyl group, can be strategically manipulated to construct various heterocyclic systems, which are prevalent in many drug molecules.

-

Precursor to Biologically Active Molecules: This compound is a precursor for the synthesis of a variety of biologically active compounds, including anti-inflammatory agents.[15] For instance, it can be a key building block in the synthesis of selective COX-2 inhibitors like Etoricoxib, where the related 4-(methylsulfonyl)phenyl acetic acid is a known precursor.[16][17]

Logical Relationship in Drug Development

Caption: Logical Flow of this compound in Drug Discovery.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those engaged in drug discovery and organic synthesis. Its straightforward synthesis, well-defined chemical structure, and versatile reactivity make it an invaluable tool for the creation of novel molecules with potential therapeutic value. This guide has provided a comprehensive, technically grounded overview of this important building block, from its synthesis and characterization to its applications. As research continues to uncover new biological targets and synthetic methodologies, the utility of this compound is poised to expand, further solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

-

DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 31(5), 974–979. Retrieved from [Link]

-

Jios, J. L., Romanelli, G. P., Autino, J. C., Giaccio, H. E., Duddeck, H., & Wiebcke, M. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3,4-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin. Magnetic Resonance in Chemistry, 43(11), 901–908. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-BOC-glycine methyl ester. Retrieved from [Link]

-

Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2007). Preparation of Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 84, 235. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-BOC-glycine methyl ester. Retrieved from [Link]

-

DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 31(5), 974–979. Retrieved from [Link]

- Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.

-

Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. Retrieved from [Link]

-

Sumitomo Chemical Co., Ltd. (2004). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2004-II. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(6), 570-582. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

-

Zia-ur-Rehman, M., et al. (2009). Methyl 2-(benzenesulfonamido)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1204. Retrieved from [Link]

-

Akazoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]

- Google Patents. (n.d.). WO2004063149A1 - Method for preparing methyl 2-diphenylmethylsulfinylacetate.

-

Ebner, D. C., et al. (2007). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 84, 235-243. Retrieved from [Link]

-

PubChem. (n.d.). Methyl phenylacetate. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN1735591A - Method for preparing methyl 2-diphenylmethylsulfinyl acetate.

-

Chegg. (2020, October 27). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

- Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Retrieved from [Link]

-

Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. RSC Advances, 13(38), 26569–26586. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis - Google Patents [patents.google.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl 2-(benzenesulfonamido)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. N-Phenyl-N-(phenylsulfonyl)glycine (59724-82-2) for sale [vulcanchem.com]

- 14. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. benchchem.com [benchchem.com]

- 17. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

A Technical Guide to the Aqueous and Organic Solubility Determination of N-(Phenylsulfonyl)glycine Methyl Ester

Abstract

The solubility of a chemical entity is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. For compounds like N-(Phenylsulfonyl)glycine Methyl Ester, which represent a scaffold of interest in medicinal chemistry and synthetic protocols, a quantitative understanding of solubility is paramount for applications ranging from drug formulation to reaction optimization.[1] This guide provides a comprehensive framework for determining the thermodynamic equilibrium solubility of this compound. We eschew a simple data sheet in favor of a detailed exposition of the principles and a robust, field-proven experimental protocol based on the gold-standard shake-flask method, in alignment with OECD Guideline 105.[2][3] The workflow is coupled with a precise High-Performance Liquid Chromatography (HPLC) method for quantification, ensuring accuracy and reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for this and similar compounds.

Introduction: The Imperative of Solubility

This compound (CAS: 69398-48-7) is a sulfonamide derivative incorporating a glycine methyl ester moiety. Such structures are of significant interest in pharmaceutical and biochemical research due to their potential as intermediates in the synthesis of bioactive molecules.[4] However, before any meaningful biological or chemical application can be pursued, a fundamental physical property must be characterized: solubility.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution at a given temperature, dictates a compound's fate.[5] In drug development, poor aqueous solubility can lead to low bioavailability, unreliable in-vitro assay results, and significant formulation challenges, ultimately hindering a candidate's progression.[6][7] Therefore, the accurate determination of solubility is not a perfunctory task but a cornerstone of successful research and development. This guide focuses on the determination of thermodynamic solubility , which represents the true equilibrium state between the dissolved and solid forms of the compound and is the most relevant measure for formulation and biopharmaceutical studies.[3][8]

Physicochemical Profile of this compound

A preliminary understanding of a compound's intrinsic properties is essential before embarking on experimental work. These parameters provide context for its expected behavior.

| Property | Value | Source |

| CAS Number | 69398-48-7 | ChemScene[9] |

| Molecular Formula | C₉H₁₁NO₄S | ChemScene[9] |

| Molecular Weight | 229.25 g/mol | ChemScene[9] |

| Synonym | Methyl 2-(phenylsulfonamido)acetate | ChemScene[9] |

| Computed LogP | 0.1379 | ChemScene[9] |

| Topological Polar Surface Area | 72.47 Ų | ChemScene[9] |

Scientist's Note: The computed LogP (a measure of lipophilicity) is relatively low, suggesting the compound may possess some degree of aqueous solubility. However, computational models are estimations.[10] The presence of both a polar sulfonamide group and a less polar phenyl ring means its solubility will be highly dependent on the specific solvent environment. Experimental determination is non-negotiable for obtaining definitive data.

The Shake-Flask Method: A Gold-Standard Protocol

The shake-flask method is universally regarded as the most reliable technique for measuring thermodynamic solubility.[3][10] Its principle is simple yet powerful: agitating an excess of the solid compound in a solvent for a sufficient period to achieve thermodynamic equilibrium, followed by separation of the solid and quantification of the dissolved analyte in the supernatant. This guide adapts the methodology outlined in OECD Test Guideline 105.[2][11][12]

Experimental Workflow Diagram

The overall process, from preparation to final analysis, is a self-validating system designed to ensure accuracy at each stage.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (purity ≥98%)[9]

-

Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

-

Calibrated HPLC-UV system

Part A: Equilibration

-

Preparation: Add an excess amount of solid this compound to a glass vial. An amount that ensures a visible solid residue remains after equilibration is crucial (e.g., ~5-10 mg per 1 mL of solvent).

-

Rationale (Expertise): The presence of excess solid is the defining condition for a saturated solution at equilibrium. Without it, you are merely measuring dissolution, not thermodynamic solubility.[10]

-

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Incubation: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable.

Part B: Phase Separation

-

Centrifugation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the majority of the undissolved solid.

-

Rationale (Expertise): This step simplifies the subsequent filtration by removing the bulk of the solid, preventing filter clogging.

-

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.45 µm syringe filter into a clean HPLC vial.

-

Rationale (Trustworthiness): This is the most critical step for accuracy. Failure to remove all particulate matter will lead to artificially high and erroneous results, as you would be measuring a suspension, not a solution. The filter material should be validated for low compound binding.

-

Part C: Quantification by HPLC-UV

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column with a mobile phase of Acetonitrile and water (with 0.1% formic acid) is a common starting point. Detection should be set at a UV wavelength where the compound exhibits strong absorbance (e.g., determined via UV scan).

-